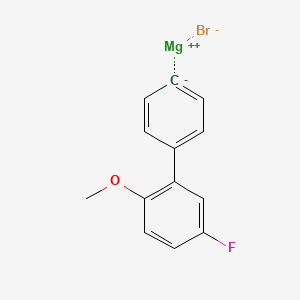
magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide is a complex organometallic compound that combines magnesium, fluorine, methoxy, phenyl, and bromide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methoxy-2-phenylbenzene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-fluoro-1-methoxy-2-phenylbenzene+MgBr2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the aryl halide is reacted with magnesium metal in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation-Reduction: The compound can participate in redox reactions, where the magnesium center can be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used to prepare advanced materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with other molecules. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;4-fluoro-1-methoxybenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;1-methoxy-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide is unique due to the presence of both fluorine and methoxy groups on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can lead to unique electronic and steric effects, making this compound particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;4-fluoro-1-methoxy-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DJKHNZXTRVGMFB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















